molecular formula C20H19ClN2O2 B5085412 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No. B5085412
M. Wt: 354.8 g/mol
InChI Key: BEPLREREKWMEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, commonly known as TAK-063, is a novel drug candidate that has been developed for the treatment of schizophrenia. It belongs to the class of compounds known as piperazine derivatives, which have been shown to exhibit antipsychotic activity. TAK-063 has been found to be a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that is involved in the regulation of neurotransmitter signaling in the brain.

Mechanism of Action

TAK-063 works by inhibiting the activity of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, an enzyme that is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, TAK-063 increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain, which in turn leads to the activation of signaling pathways that are involved in the regulation of dopamine and glutamate neurotransmission. This mechanism of action is thought to be responsible for the antipsychotic activity of TAK-063.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of dopamine and glutamate neurotransmission in the brain, as well as an improvement in cognitive function and memory. In addition, TAK-063 has been found to have a lower risk of side effects, such as weight gain and metabolic disturbances, which are commonly associated with existing antipsychotic drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-063 for laboratory experiments is its potency and selectivity as an inhibitor of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. This makes it an ideal tool for studying the role of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in the regulation of neurotransmitter signaling in the brain. However, one of the limitations of TAK-063 is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on TAK-063. One area of interest is the development of new formulations of TAK-063 that have a longer half-life and improved pharmacokinetic properties. Another area of interest is the investigation of the potential of TAK-063 as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Finally, there is a need for further studies to elucidate the precise mechanisms of action of TAK-063, and to better understand its potential as a therapeutic agent for the treatment of schizophrenia.

Synthesis Methods

TAK-063 can be synthesized using a multi-step process that involves the coupling of a piperazine derivative with a chromenone derivative. The synthesis of TAK-063 has been described in detail in a number of scientific publications, and the compound has been found to be stable and easy to handle in laboratory conditions.

Scientific Research Applications

TAK-063 has been the subject of extensive scientific research, with a focus on its potential as a treatment for schizophrenia. In preclinical studies, TAK-063 has been found to exhibit antipsychotic activity that is comparable to that of existing antipsychotic drugs. In addition, TAK-063 has been found to have a lower risk of side effects, such as weight gain and metabolic disturbances, which are commonly associated with existing antipsychotic drugs.

properties

IUPAC Name

3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-16-4-3-5-17(12-16)23-10-8-22(9-11-23)13-15-14-25-19-7-2-1-6-18(19)20(15)24/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPLREREKWMEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=COC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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